molecular formula C38H73N5O8 B3204116 2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid CAS No. 102836-55-5

2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid

Cat. No. B3204116
CAS RN: 102836-55-5
M. Wt: 728 g/mol
InChI Key: SCCNQEQOYGXBCJ-UHFFFAOYSA-N
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Description

2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid , also known by its IUPAC name 2,2’-((2-((carboxymethyl)amino)ethyl)azanediyl)diacetic acid , is a compound with the molecular formula C10H16N2O8 . It belongs to the class of polyamino carboxylic acids and exhibits interesting properties due to its complex structure .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of dodecylamine with glycine , followed by carboxymethylation using chloroacetic acid . The resulting intermediate is then further reacted with ethylenediamine to form the final product. Detailed synthetic pathways and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid consists of two amino groups, each connected to a central carbon atom via an ethylenediamine bridge. The carboxymethyl groups enhance water solubility, making it suitable for various applications .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including metal chelation, complexation, and ligand exchange. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry, environmental remediation, and medical imaging .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place, sealed, and at room temperature .

Mechanism of Action

The primary mechanism of action involves chelation of metal ions. By binding to metal cations, it can influence their reactivity, transport, and bioavailability. In medical applications, it is used as a chelating agent for radiolabeling and targeted drug delivery .

Safety and Hazards

  • Precautionary Statements : Avoid inhalation, wear protective gear, and handle with care .

Future Directions

Research on this compound continues to explore its applications in drug delivery, imaging agents, and environmental remediation. Further investigations into its stability, toxicity, and biocompatibility are essential for its safe and effective use .

properties

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N5O8/c1-3-5-7-9-11-13-15-17-19-21-23-39-34(44)29-42(32-37(48)49)27-25-41(31-36(46)47)26-28-43(33-38(50)51)30-35(45)40-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,39,44)(H,40,45)(H,46,47)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCNQEQOYGXBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)CN(CCN(CCN(CC(=O)NCCCCCCCCCCCC)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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